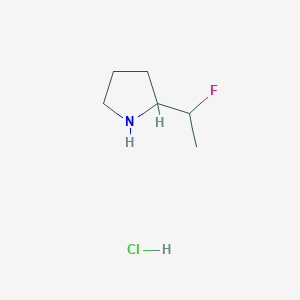

2-(1-Fluoroethyl)pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

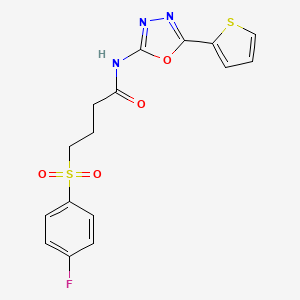

“2-(1-Fluoroethyl)pyrrolidine;hydrochloride” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common structure in many natural and synthetic compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecule likely contains a pyrrolidine ring with a fluoroethyl group attached to one of the carbon atoms. The hydrochloride indicates it’s a salt, with a chloride ion paired with the pyrrolidine molecule .Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions, depending on the functional groups present. They can undergo substitution, addition, and elimination reactions, among others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives can vary widely in their properties. For example, they can be solids or liquids at room temperature, and their solubility in water can vary .Scientific Research Applications

Microwave-assisted Fluorination

Microwave-assisted fluorination techniques have been employed for the synthesis of fluorinated compounds, demonstrating the utility of fluoroalkyl groups in organic synthesis. For instance, the treatment of mono- and nonbrominated acylpyrroles with Selectfluor under microwave conditions leads to the fluorination of the pyrrole ring, highlighting the importance of fluorination techniques in synthesizing complex organic molecules (Troegel & Lindel, 2012).

Chemosensor Development

Fluorinated pyrrolidine derivatives have found applications in the development of chemosensors. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and serve as selective chemosensors for metal ions based on internal charge transfer mechanisms (Maity & Govindaraju, 2010). These chemosensors play a crucial role in detecting and quantifying metal ions in various environmental and biological contexts.

Targeted Protein Degradation

The modification of proline residues, such as hydroxylation and fluorination, significantly impacts molecular recognition in biological systems. Fluoro-hydroxyprolines, incorporating both hydroxy and fluoro substituents on the proline ring, have been synthesized and analyzed for their potential in targeted protein degradation. These modified prolines exhibit distinct conformational properties and have been employed in the design of ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase, demonstrating their utility in drug discovery and chemical biology (Testa et al., 2018).

Synthesis of Pyrimidines

Fluorous synthesis methods have been utilized for the production of disubstituted pyrimidines, showcasing the versatility of fluoroalkyl chains in facilitating organic reactions. The fluorous chain acts as a phase tag for intermediate and product purification, underscoring the role of fluorinated compounds in streamlining synthetic processes (Zhang, 2003).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(1-fluoroethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-5(7)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNBRCXRWGLMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Fluoroethyl)pyrrolidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706814.png)

![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)

![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706818.png)

![ethyl 4-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2706819.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)